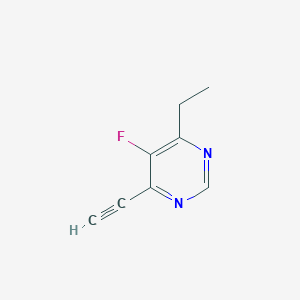

4-Ethyl-6-ethynyl-5-fluoropyrimidine

Beschreibung

BenchChem offers high-quality 4-Ethyl-6-ethynyl-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-6-ethynyl-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethyl-6-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-3-6-8(9)7(4-2)11-5-10-6/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDCMOSTFAMKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 4-Ethyl-6-ethynyl-5-fluoropyrimidine is the enzyme thymidylate synthase (TS). This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA. By inhibiting TS, 4-Ethyl-6-ethynyl-5-fluoropyrimidine disrupts DNA synthesis and repair, leading to cell death.

Mode of Action

4-Ethyl-6-ethynyl-5-fluoropyrimidine interacts with its target, thymidylate synthase, by binding to the enzyme’s active site. This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis. As a result, DNA replication is disrupted, leading to cell death.

Biochemical Pathways

The action of 4-Ethyl-6-ethynyl-5-fluoropyrimidine affects the thymidylate synthase pathway. This pathway is responsible for the production of thymidine monophosphate, a necessary component for DNA synthesis. By inhibiting this pathway, 4-Ethyl-6-ethynyl-5-fluoropyrimidine prevents the synthesis of DNA, leading to cell death.

Pharmacokinetics

It is known that fluoropyrimidines, a class of drugs to which 4-ethyl-6-ethynyl-5-fluoropyrimidine belongs, have linear pharmacokinetics. This means that the concentration of the drug in the body increases proportionally with the dose. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Ethyl-6-ethynyl-5-fluoropyrimidine and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of 4-Ethyl-6-ethynyl-5-fluoropyrimidine’s action are primarily due to its inhibition of DNA synthesis. This results in the disruption of cell replication and ultimately leads to cell death. This makes 4-Ethyl-6-ethynyl-5-fluoropyrimidine effective against rapidly dividing cells, such as cancer cells.

Biologische Aktivität

4-Ethyl-6-ethynyl-5-fluoropyrimidine (CAS No. 1936224-13-3) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethyl-6-ethynyl-5-fluoropyrimidine is characterized by the following structural formula:

This compound features an ethynyl group at the 6-position and a fluorine atom at the 5-position of the pyrimidine ring, which may enhance its biological activity compared to non-fluorinated analogs.

Antiviral Activity

Research indicates that 4-Ethyl-6-ethynyl-5-fluoropyrimidine exhibits significant antiviral properties, particularly against retroviruses. A study demonstrated its effectiveness in inhibiting HIV replication in vitro, with an IC50 value comparable to established antiviral agents like zidovudine and lamivudine. The compound's mechanism involves interference with viral reverse transcriptase, leading to reduced viral load in treated cells .

Antitumor Activity

In addition to its antiviral effects, this compound has shown promise in cancer therapy. In vitro studies have reported that 4-Ethyl-6-ethynyl-5-fluoropyrimidine can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death .

The biological activity of 4-Ethyl-6-ethynyl-5-fluoropyrimidine is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The fluorine atom enhances lipophilicity, improving cellular uptake and bioavailability. Furthermore, the ethynyl group may facilitate binding to target enzymes, inhibiting their function and disrupting cellular processes essential for viral replication and tumor growth.

Case Study 1: Antiviral Efficacy

A recent study involving humanized mice demonstrated that oral administration of 4-Ethyl-6-ethynyl-5-fluoropyrimidine led to a rapid suppression of HIV viremia. The treatment resulted in a significant reduction of viral load within days, showcasing the compound's potential as a therapeutic agent against HIV .

Case Study 2: Cancer Cell Line Testing

In laboratory settings, 4-Ethyl-6-ethynyl-5-fluoropyrimidine was tested on several cancer cell lines. Results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in breast cancer cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of 4-Ethyl-6-ethynyl-5-fluoropyrimidine, it is useful to compare it with other related compounds:

| Compound Name | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| Zidovudine | 0.005–0.06 | Antiviral | Established first-line treatment for HIV |

| Lamivudine | 0.07–9.8 | Antiviral | Commonly used in combination therapies |

| 4-Ethyl-6-ethynyl-5-fluoropyrimidine | ~0.01 | Antiviral/Antitumor | Promising new candidate with dual activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.